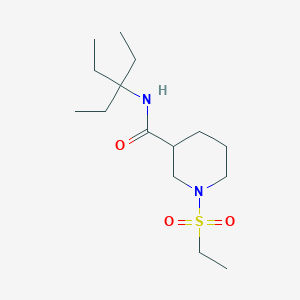

![molecular formula C20H25N3OS B5505009 2-(吡啶-4-基甲基)-9-(3-噻吩基甲基)-2,9-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5505009.png)

2-(吡啶-4-基甲基)-9-(3-噻吩基甲基)-2,9-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to 2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one, can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring with ethyl chloroformate, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of Ti(O i Pr)4 (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro undecane derivatives can be comprehensively analyzed through techniques such as X-ray crystallography. For instance, the structural characterization of a related compound, 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, was performed using single-crystal X-ray diffraction, which provided insights into its supramolecular chain and network structure formed by intermolecular hydrogen bonds (Zhu, 2011).

Chemical Reactions and Properties

Diazaspiro undecane derivatives undergo various chemical reactions, leading to the formation of functionalized compounds. For example, ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized through a multi-component reaction catalyzed by Et3N, followed by dehydration to yield the corresponding products. The reaction mechanism and the effect of catalyst and temperature on the yield were investigated (Li et al., 2014).

科学研究应用

合成和结构分析

3,9-二氮杂螺[5.5]十一烷衍生物的构建,包括类似于“2-(吡啶-4-基甲基)-9-(3-噻吩基甲基)-2,9-二氮杂螺[5.5]十一烷-3-酮”的化合物,可以通过 4-取代吡啶的分子内螺环化来实现。该过程涉及吡啶环的活化,然后加入 β-二羰基亲核试剂,展示了一种合成此类复杂结构的方法 (Parameswarappa & Pigge, 2011)。

光物理研究和溶剂化变色分析

二氮杂螺化合物,包括那些与“2-(吡啶-4-基甲基)-9-(3-噻吩基甲基)-2,9-二氮杂螺[5.5]十一烷-3-酮”相关的结构,已被合成并分析其光物理行为。研究表明,这些化合物表现出溶剂化变色效应,其中溶剂极性的变化会影响其光物理性质。这表明在材料科学中具有潜在应用,特别是在溶剂敏感染料或传感器的发展中 (Aggarwal & Khurana, 2015)。

生物活性

包含二氮杂螺[5.5]十一烷基序的化合物已被探索用于各种生物活性。例如,9-取代的 1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮已被制备并筛选出对自发性高血压大鼠的降压特性,表明在心血管疾病中具有潜在的治疗应用 (Clark et al., 1983)。

催化和化学反应

已经开发出无催化剂的合成方法来创建含氮螺杂环,包括 2,4-二氮杂螺[5.5]十一烷衍生物。这些方法利用双迈克尔加成反应,并且已显示在短反应时间内提供高产率,这表明合成复杂分子结构的有效途径 (Aggarwal, Vij, & Khurana, 2014)。

属性

IUPAC Name |

2-(pyridin-4-ylmethyl)-9-(thiophen-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c24-19-1-5-20(16-23(19)14-17-2-8-21-9-3-17)6-10-22(11-7-20)13-18-4-12-25-15-18/h2-4,8-9,12,15H,1,5-7,10-11,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNMQTBGZOHKPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)CC3=CSC=C3)CN(C1=O)CC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

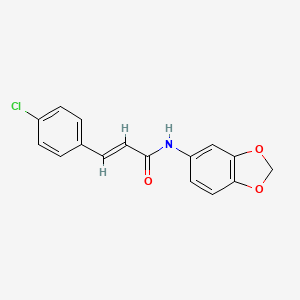

![4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5504926.png)

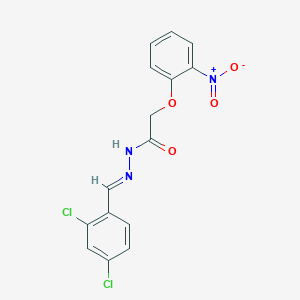

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(3-methylphenyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5504942.png)

![3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5504948.png)

![methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B5504954.png)

![N-cyclopropyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5504963.png)

![rel-(3aS,6aS)-1-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5504965.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzothiophene-5-carboxamide](/img/structure/B5504968.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5504976.png)

![(4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5504981.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-naphthamide](/img/structure/B5505002.png)

![(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol](/img/structure/B5505014.png)